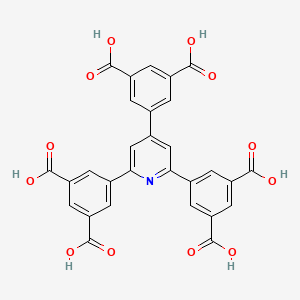
5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid is a complex organic compound with the molecular formula C29H17NO12 and a molecular weight of 571.44 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with three isophthalic acid groups. It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Preparation Methods
The synthesis of 5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid typically involves the reaction of pyridine derivatives with isophthalic acid under specific conditions . One common method includes the use of a pyridine-2,4,6-triyl core, which is reacted with isophthalic acid derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the isophthalic acid moieties are replaced with other groups.
Complexation: It forms complexes with metal ions, which is a key reaction in the formation of MOFs and COFs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and complexation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the structure of the complex . For example, in catalysis, the metal complexes can facilitate various chemical reactions by providing a stable environment for the reaction intermediates .
Comparison with Similar Compounds
5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid can be compared with other similar compounds such as:
4,4’,4’'-(2,4,6-Pyridinetriyl)tris-Benzoic acid: This compound has a similar pyridine core but with benzoic acid groups instead of isophthalic acid groups.
5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridine-2-amine): This compound features a triazine core with pyridine-2-amine groups.
The uniqueness of 5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid lies in its ability to form highly stable and versatile complexes, making it particularly useful in the synthesis of MOFs and COFs .
Properties
IUPAC Name |
5-[2,6-bis(3,5-dicarboxyphenyl)pyridin-4-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17NO12/c31-24(32)16-1-12(2-17(7-16)25(33)34)13-10-22(14-3-18(26(35)36)8-19(4-14)27(37)38)30-23(11-13)15-5-20(28(39)40)9-21(6-15)29(41)42/h1-11H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNOLUDACNBPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17NO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)
![Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8244070.png)
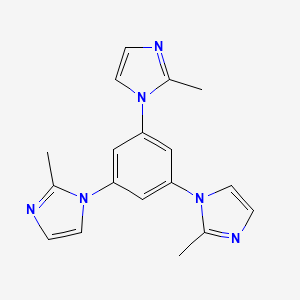
![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)
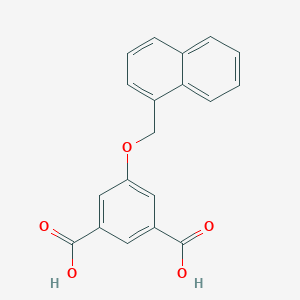
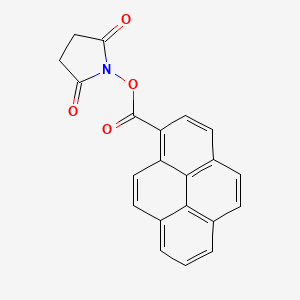

![7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8244100.png)
![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)
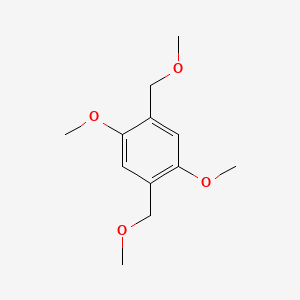
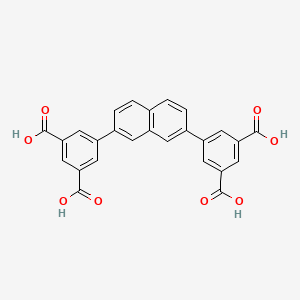
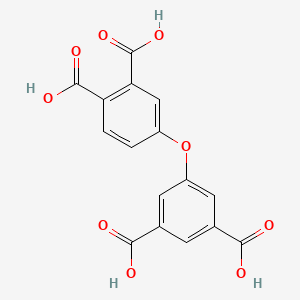
![3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244145.png)
